Lithium 7-fluorobenzo[d]oxazole-2-carboxylate
CAS No.:
Cat. No.: VC13817851
Molecular Formula: C8H3FLiNO3
Molecular Weight: 187.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3FLiNO3 |
|---|---|
| Molecular Weight | 187.1 g/mol |
| IUPAC Name | lithium;7-fluoro-1,3-benzoxazole-2-carboxylate |
| Standard InChI | InChI=1S/C8H4FNO3.Li/c9-4-2-1-3-5-6(4)13-7(10-5)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
| Standard InChI Key | YTFBQBBCCCCXIN-UHFFFAOYSA-M |
| SMILES | [Li+].C1=CC2=C(C(=C1)F)OC(=N2)C(=O)[O-] |
| Canonical SMILES | [Li+].C1=CC2=C(C(=C1)F)OC(=N2)C(=O)[O-] |
Introduction
Lithium 7-fluorobenzo[d]oxazole-2-carboxylate is a chemical compound with the CAS number 2901103-64-6. It is characterized by its molecular formula, C8H3FLiNO3, and a molecular weight of 187.05 g/mol. This compound is part of the benzo[d]oxazole family, which is known for its diverse biological activities and applications in pharmaceutical research.
Synthesis and Characterization
The synthesis of lithium 7-fluorobenzo[d]oxazole-2-carboxylate typically involves the reaction of benzo[d]oxazole derivatives with appropriate reagents to introduce the fluorine and carboxylate groups. Characterization of this compound can be achieved using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Biological Activities
While specific biological activities of lithium 7-fluorobenzo[d]oxazole-2-carboxylate are not extensively documented, compounds within the benzo[d]oxazole class have shown potential in various therapeutic areas, including anti-inflammatory and antimicrobial applications. For instance, some benzo[d]oxazole derivatives have been found to modulate inflammatory pathways by inhibiting key signaling molecules like STAT3 and NF-κB .
Safety and Handling
Handling lithium 7-fluorobenzo[d]oxazole-2-carboxylate requires caution due to its chemical properties. It is classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation). Precautionary measures include avoiding contact with skin and eyes, and using protective equipment during handling.
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume